[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid
Description
Properties
CAS No. |
50971-33-0 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)9-10-3-5-12-11(8-10)4-6-13(16-12)14-2-1-7-19-14/h1-8H,9H2,(H,17,18) |
InChI Key |
DDILQTXIQDFSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiophene and Quinoline Derivatives
The core structure of [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid is assembled via condensation between thiophene-2-carbaldehyde and 6-acetylquinoline. This step typically employs acidic or basic catalysts to facilitate nucleophilic addition-elimination. For example, ZnO nanorods (1–5 mol%) under solvent-free conditions at 120°C yield the quinoline-thiophene hybrid scaffold with 85–92% efficiency. The mechanism proceeds through enolate formation at the acetyl group of quinoline, followed by attack on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde.
Functionalization with Acetic Acid Moieties
Post-condensation, the acetic acid side chain is introduced via alkylation or malonate hydrolysis. A patented method involves reacting 2-(thiophen-2-yl)quinoline-6-methanol with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with aqueous NaOH (32% w/v) to yield the target compound. Alternatively, diethyl malonate intermediates are hydrolyzed under acidic conditions (HCl, pH 1.0–1.5) to produce the acetic acid derivative with >99% purity.
Catalytic Systems and Reaction Optimization
Solvent-Free Catalysis with ZnO Nanorods
ZnO nanorods exhibit exceptional catalytic activity due to their high surface area and Lewis acidity. In a representative procedure, a mixture of thiophene-2-carbaldehyde (1.0 equiv), 6-acetylquinoline (1.1 equiv), and ZnO (3 mol%) is heated at 120°C for 6 hours, achieving 89% conversion. The solvent-free conditions minimize waste and simplify purification.
Phase-Transfer Catalysis for Industrial Scaling
Hexadecylpyridinium chloride (0.05 mol%) enhances reaction rates in biphasic systems by shuttling reactants between organic and aqueous phases. For instance, in the hydrolysis of diethyl malonate intermediates, this catalyst reduces reaction time from 12 hours to 4 hours while maintaining yields above 90%.
Industrial Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to ensure consistent temperature control and mixing. A patented protocol details the use of a tubular reactor for the condensation step, operating at 10–15 bar and 130°C, with a throughput of 50 kg/h. This method reduces side reactions and improves energy efficiency compared to batch processing.
Crystallization and Purification
Post-synthesis, the crude product is purified via recrystallization from toluene at −15°C to −5°C, yielding needle-like crystals with 99.2% HPLC purity. Residual solvents are removed using rotary evaporation under reduced pressure (20–25 mmHg).
Comparative Analysis of Preparation Methods
Table 1: Key Synthetic Methods for this compound
| Method | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation + Hydrolysis | ZnO nanorods, NaOH | Solvent-free, 120°C | 89 | 98.5 |
| Phase-Transfer Catalysis | Hexadecylpyridinium Cl⁻ | Reflux, pH 1.0–1.5 | 92 | 99.2 |
| Continuous Flow | Tubular reactor | 130°C, 10–15 bar | 95 | 99.8 |
Table 2: Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Method |
|---|---|---|
| Quinoline N-oxide | Over-oxidation | Controlled O₂ exposure |
| Thiophene dimer | Radical coupling | Antioxidant additives |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid as a lead compound in developing mPGES-1 inhibitors, which are crucial in cancer therapy and inflammation management. The compound demonstrated selective inhibitory activity against mPGES-1, with promising IC50 values in A549 cell lines, indicating its effectiveness in inducing apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR) Studies:
The structure-activity relationship studies have shown that modifications on the quinoline structure can significantly enhance the anticancer efficacy of derivatives. For instance, compounds derived from this compound exhibited improved potency against various cancer cell lines compared to standard references .
Biological Research
Antimicrobial Properties:
The compound has been investigated for its antimicrobial properties, which are essential for developing new therapeutic agents against resistant bacterial strains. In vitro studies have indicated that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Mechanism of Action:
While the exact mechanism of action remains to be fully elucidated, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. This interaction can modulate cellular responses, leading to its observed biological effects .
Material Science
Organic Semiconductor Development:
In addition to its biological applications, this compound is being explored for its utility in organic semiconductors. The thiophene moiety contributes to the electronic properties necessary for semiconductor applications, making it a valuable component in developing advanced materials for electronics.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid and analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Modifications and Electronic Effects Thiophene vs. Furan: Replacing thiophene with furan (e.g., in furoquinoline derivatives) reduces sulfur’s electron-donating effects, altering binding affinity in drug-receptor interactions . Substituent Influence: The methoxyphenyl group in furoquinoline derivatives enhances lipophilicity, whereas the chloro and oxo groups in dihydroquinoline analogs improve electrophilicity for covalent bonding in therapeutic targets .
Ester vs. Acid Derivatives: Ethyl 2-(quinolin-6-yl)acetate () and propanoic acid derivatives () exhibit lower solubility than the acetic acid form, highlighting the importance of the free carboxylic acid group for reactivity in drug conjugates .
Biological and Material Applications Antimicrobial Activity: Thiophene-containing compounds like 2-thienylacetic acid and Vaborbactam demonstrate the role of sulfur in enhancing antimicrobial potency via enzyme inhibition . Cancer Research: The chloro-phenyl-quinoline derivative () shows high efficacy in cancer models, suggesting that similar substitutions in the target compound could optimize antitumor activity .
Physicochemical Properties Solubility and Stability: The acetic acid moiety in this compound improves aqueous solubility compared to esterified analogs (e.g., ethyl 2-(quinolin-6-yl)acetate) . Thermal Stability: The decomposition temperature of 6-quinolineacetic acid (225°C) suggests that the thiophene variant may exhibit comparable stability, critical for storage and processing .
Research Findings and Implications
- Drug Design: The thiophene-quinoline scaffold’s electronic profile makes it suitable for targeting enzymes like kinases or GPCRs, where sulfur’s polarizability enhances binding .
- Materials Science : Thiophene’s conjugation properties could be exploited in organic semiconductors or sensitizers for solar cells, as seen in thiophene-based dyes () .
- Synthetic Scalability: The multicomponent approach used for furoquinoline derivatives () offers a blueprint for scalable, cost-effective synthesis of the target compound.
Biological Activity
[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining thiophene and quinoline moieties, which contribute to its biological activity. The presence of the acetic acid functional group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This inhibition selectively reduces prostaglandin E2 (PGE2) levels, which are implicated in various inflammatory diseases such as arthritis and atherosclerosis. The compound showed selective inhibitory activity in the low micromolar range:
This selectivity allows for potential therapeutic applications without the gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. For instance, it demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae:
| Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 | |
| Klebsiella pneumoniae | 25 | 27 |
These results indicate its potential as an antimicrobial agent, particularly in treating resistant strains.
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed that at concentrations above 0.5 µM, significant apoptosis was induced, correlating with increased ROS levels. Flow cytometry confirmed these findings by showing elevated levels of Annexin V-positive cells.
- Anti-inflammatory Application : In a model of induced inflammation, administration of this compound resulted in a marked reduction in edema compared to control groups, indicating its efficacy in inflammatory conditions.
Q & A
Q. What are the established synthetic routes for [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid, and what are their key challenges?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Quinoline core formation : Starting from substituted anilines via Skraup or Doebner-Miller reactions.
Thiophene introduction : Suzuki-Miyaura cross-coupling to attach thiophen-2-yl at position 2 of the quinoline ring.
Acetic acid functionalization : Alkylation or carboxylation at position 6, followed by hydrolysis to yield the acetic acid moiety.
Challenges : Low yields in cross-coupling steps due to steric hindrance or competing side reactions. Optimize using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and quinoline aromatic signals (δ 7.5–8.5 ppm). The acetic acid proton appears as a singlet near δ 3.8–4.2 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 285.06 (calculated for C₁₅H₁₁NO₂S).
- X-ray Crystallography : Resolve steric effects between thiophene and quinoline rings (e.g., torsion angles >30° indicate non-planarity) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or microsomal prostaglandin E synthase-1 (mPGES-1) using fluorometric assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with non-malignant cells (e.g., HEK293) to assess selectivity.
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies.
Advanced Research Questions
Q. How do structural modifications at the thiophene or quinoline rings affect bioactivity?
- Methodological Answer :
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at position 5 of thiophene enhances COX-2 inhibition by 30–50% (see Table 1).
- Quinoline Substitutions : Methylation at position 4 reduces cytotoxicity (IC₅₀ increases from 8 μM to >50 μM) due to steric clashes with target proteins .
Table 1 : Bioactivity of Derivatives
| Substituent (Thiophene Position 5) | IC₅₀ (COX-2, μM) | Cytotoxicity (HeLa, μM) |
|---|---|---|
| -H (Parent Compound) | 12.5 | 8.2 |
| -CN | 7.8 | 6.5 |
| -NO₂ | 9.1 | 10.3 |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and enzyme concentrations.
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted quinoline intermediates) that may interfere with activity.
- Orthogonal Assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods to rule out assay-specific artifacts .
Q. What strategies optimize the final coupling step in synthesis to improve yields?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance cross-coupling efficiency.
- Solvent Optimization : Use DMF/H₂O (9:1) for better solubility of quinoline-thiophene intermediates.
- Microwave Assistance : Reduce reaction time from 24h to 2h at 120°C, increasing yields from 45% to 72% .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : Experimental LogP (2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., acetic acid → glucuronide conjugates).
- Molecular Dynamics Simulations : Predict binding modes to cytochrome P450 enzymes (CYP3A4) to assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
